5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole is a heterocyclic compound with a molecular formula of C10H9ClN4 and a molecular weight of 220.66 g/mol . This compound is part of the indazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-1-ethyl-1H-indazole with 2-amino-2-imidazoline in the presence of a base can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing byproducts and waste .
Chemical Reactions Analysis
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole can be compared with other similar compounds, such as:
1H-indazole: A parent compound with a similar core structure but lacking the chloro and imidazolyl substituents.
2-methylindole: Another related compound with a different substitution pattern.
Imidazoline derivatives: Compounds with similar imidazoline moieties but different core structures.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13ClN4 |
---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethylindazole |
InChI |
InChI=1S/C12H13ClN4/c1-2-17-10-4-3-8(13)7-9(10)11(16-17)12-14-5-6-15-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
FYJOYCOODFXNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.